

Application Notes and Protocols for the Total Synthesis of Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Furosemide, a potent loop diuretic used in the treatment of edema and hypertension. The synthesis of Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is outlined here through two primary, industrially relevant routes. The protocols are based on established patent literature and academic publications, offering a comprehensive guide for laboratory-scale synthesis.

Overview of Synthetic Strategies

Two principal synthetic pathways for Furosemide have been widely reported and are detailed below:

- Route 1: Starting from 2,4-Dichlorobenzoic Acid. This classic approach involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form the key sulfonamide intermediate. The final step is a nucleophilic aromatic substitution reaction with furfurylamine.
- Route 2: Starting from 4-Chloro-2-fluorotoluene. This alternative synthesis begins with the
 photochlorination of 4-chloro-2-fluorotoluene to the corresponding benzotrichloride.
 Subsequent chlorosulfonation, ammonolysis, and condensation with furfurylamine yield
 Furosemide. This route can offer advantages in terms of yield and purity.[1][2]

Route 1: Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic route is a well-established method for the preparation of Furosemide.

Logical Workflow for Route 1

Click to download full resolution via product page

Caption: Synthetic pathway of Furosemide starting from 2,4-Dichlorobenzoic Acid.

Experimental Protocols

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This step introduces the chlorosulfonyl group onto the aromatic ring.

- Materials:
 - 2,4-Dichlorobenzoic acid
 - Chlorosulfonic acid
 - Catalyst (e.g., Sulfuric acid, Iron trichloride, or Zinc dichloride)[3][4]
 - Ice water
- Procedure:
 - In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.[3]
 - Gradually add 2,4-dichlorobenzoic acid to the stirred mixture, maintaining the temperature between 130-150°C.[5][6] The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is typically around 1:3.5.[7]
 - The reaction is generally carried out for 1 to 6 hours.[5][6]

- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]
- Filter the precipitate and wash with cold water until the filtrate is neutral.[5]

Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

The chlorosulfonyl group is converted to a sulfonamide in this step.

- Materials:
 - 2,4-Dichloro-5-chlorosulfonylbenzoic acid
 - Ammonia solution (e.g., ammonia water)
 - Hydrochloric acid
- Procedure:
 - Add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred ammonia solution, maintaining the temperature below 10°C.[8]
 - Stir the mixture for approximately 3 hours at 10-15°C.[7]
 - Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product,
 2,4-dichloro-5-sulfamoylbenzoic acid.[7][9]
 - Filter the precipitate, wash with water, and dry. The product can be purified by recrystallization from an ethanol-water mixture.[5][9]

Step 3: Condensation with Furfurylamine

The final step involves the reaction of the sulfonamide intermediate with furfurylamine.

- Materials:
 - 2,4-Dichloro-5-sulfamoylbenzoic acid

- Furfurylamine
- Sodium hydroxide
- Dichloromethane
- Hydrochloric acid

Procedure:

- A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is heated. The reaction can be carried out in the presence of a solvent or neat.[10]
- After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is added to dissolve the product.[10]
- The resulting solution is washed with dichloromethane to remove unreacted furfurylamine and byproducts.[10]
- The aqueous layer is then acidified with hydrochloric acid to precipitate Furosemide.[10]
- The crude Furosemide is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Quantitative Data for Route 1

Step	Product	Yield (%)	Melting Point (°C)	Purity (%)
2	2,4-Dichloro-5- sulfamoylbenzoic Acid	~79.3	232-234	>99 (HPLC)[5][7]
3	Furosemide	35-50 (overall)	206-208	-[2][11]

Route 2: Synthesis from 4-Chloro-2-fluorotoluene

This more modern approach offers potentially higher yields and purity of the final product.

Logical Workflow for Route 2

Click to download full resolution via product page

Caption: Synthetic pathway of Furosemide starting from 4-Chloro-2-fluorotoluene.

Experimental Protocols

Step 1: Photochlorination of 4-Chloro-2-fluorotoluene

This step involves the radical chlorination of the methyl group.

- Materials:
 - 4-Chloro-2-fluorotoluene
 - Gaseous chlorine
- Procedure:
 - In an apparatus equipped for photochemical chlorination, treat 4-chloro-2-fluorotoluene
 with gaseous chlorine.[1]
 - Bubble chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.
 - Maintain the reaction temperature at 85-95°C for 11-12 hours under UV irradiation.
 - The product, 4-chloro-2-fluoro-benzotrichloride, can be purified by vacuum distillation.

Step 2: Chlorosulfonylation and Ammonolysis of 4-Chloro-2-fluoro-benzotrichloride

This two-part step first introduces the chlorosulfonyl group and then converts it to a sulfonamide.

Materials:

- o 4-Chloro-2-fluoro-benzotrichloride
- Sulfuric chlorohydrin (chlorosulfonic acid)
- Sulfuric acid
- Ammonium hydroxide (30%)
- Dichloromethane (optional)
- Procedure:
 - Add 4-chloro-2-fluoro-benzotrichloride to a preheated (60-140°C) mixture of sulfuric chlorohydrin and sulfuric acid.[11]
 - Maintain the reaction mixture at 140-150°C for 1-3 hours.[11]
 - Cool the mixture and pour it into ice water to precipitate the intermediate, which is then hydrolyzed to 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.[1]
 - Filter the wet intermediate and add it in portions to a 30% ammonium hydroxide solution, keeping the temperature below 10°C.[1][11]
 - Stir the solution for 2 hours.[1]
 - Acidify the solution with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate 4chloro-2-fluoro-5-sulfamoylbenzoic acid.[1][11]

Step 3: Condensation with Furfurylamine

This final step is a condensation reaction to yield Furosemide.

- Materials:
 - 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
 - Furfurylamine
 - Glacial acetic acid

Procedure:

- Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine (molar ratio of about 1:5) to 95°C for 2 hours.[12]
- After the reaction is complete, pour the mixture into water and acidify to pH 4 with glacial acetic acid to precipitate Furosemide.[12]
- Collect the crystalline product by filtration, wash with water, and recrystallize from ethanol.
 [12]

Ouantitative Data for Route 2

Step	Product	Yield (%)	Purity (%)
1	4-Chloro-2-fluoro- benzotrichloride	95.0 (total)	-[12]
2	4-Chloro-2-fluoro-5- sulfamoylbenzoic Acid	65	94-97 (HPLC)[12]
3	Furosemide	96	-[12]

Analytical Data for Furosemide

The identity and purity of the synthesized Furosemide should be confirmed by analytical methods.

Spectroscopic Data

Technique	Key Data
¹ H NMR	Spectra available in various databases.[13][14] [15][16]
¹³ C NMR	Spectra available in various databases.[13][14]
IR (KBr)	Characteristic peaks for functional groups can be observed. Spectra are available in public databases.[17][18][19]
Mass Spec	Molecular ion peak corresponding to the molecular weight of Furosemide (330.74 g/mol) is expected.[17][20]

Note: For detailed peak assignments and interpretation of spectra, refer to the cited spectroscopic databases.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory under appropriate safety precautions. All procedures should be performed in accordance with institutional and governmental safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. WO1996012714A1 Process for the preparation of furosemide Google Patents [patents.google.com]
- 2. US5739361A Process for the preparation of furosemide Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]

Methodological & Application

- 5. CN100522936C Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid Google Patents [patents.google.com]
- 6. CN101066943A Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid Google Patents [patents.google.com]
- 7. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid | Semantic Scholar [semanticscholar.org]
- 8. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 9. CN104672114A A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid Google Patents [patents.google.com]
- 10. CN117510444A Refining process of furosemide Google Patents [patents.google.com]
- 11. EP0788494B1 Process for the preparation of furosemide Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. An NMR crystallography investigation of furosemide PMC [pmc.ncbi.nlm.nih.gov]
- 15. Furosemide(54-31-9) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001933) [hmdb.ca]
- 17. Furosemide | C12H11ClN2O5S | CID 3440 PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Furosemide(54-31-9) IR Spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis of Furosemide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256265#total-synthesis-of-futoamide-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com